2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide
CAS No.: 861428-77-5
Cat. No.: VC6320453
Molecular Formula: C22H27N3O2
Molecular Weight: 365.477
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 861428-77-5 |
|---|---|
| Molecular Formula | C22H27N3O2 |
| Molecular Weight | 365.477 |
| IUPAC Name | 2-methyl-N-[2-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethyl]propanamide |
| Standard InChI | InChI=1S/C22H27N3O2/c1-17(2)22(26)23-14-13-21-24-19-11-6-7-12-20(19)25(21)15-8-16-27-18-9-4-3-5-10-18/h3-7,9-12,17H,8,13-16H2,1-2H3,(H,23,26) |
| Standard InChI Key | KTUGAJRIYQDOMT-UHFFFAOYSA-N |
| SMILES | CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3 |
Introduction
The compound 2-methyl-N-{2-[1-(3-phenoxypropyl)-1H-1,3-benzodiazol-2-yl]ethyl}propanamide represents a complex organic molecule with potential biological and pharmacological applications. It combines structural features from benzodiazoles and amides, which are known for their diverse roles in medicinal chemistry, including anti-inflammatory, anticancer, and antimicrobial activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions combining:
-
Preparation of the benzodiazole core.
-
Functionalization with the phenoxypropyl group.
-
Coupling with a 2-methylpropanamide moiety via amidation.
Reagents like alkyl halides (e.g., 3-bromopropyl phenyl ether) and coupling agents (e.g., carbodiimides) are often utilized in these processes.
Mechanistic Insights
The benzodiazole ring provides aromatic stability and potential hydrogen bonding interactions with biological targets. The phenoxypropyl group enhances lipophilicity, aiding in membrane permeability, while the amide functionality contributes to solubility and binding specificity.
Analytical Data
Key analytical methods for characterizing this compound include:
-
NMR Spectroscopy (¹H and ¹³C): Identifies proton and carbon environments in the molecule.
-
Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.
-
Infrared Spectroscopy (IR): Detects functional groups like amides and ethers.
Potential Applications
This compound could be explored in:
-
Pharmaceutical Development: As a lead molecule for anti-inflammatory or anticancer drugs.
-
Chemical Biology: For studying protein-ligand interactions involving benzodiazole scaffolds.
-
Material Science: As a precursor for functionalized polymers or coatings.
Limitations and Future Research
Despite its promising structure:
-
Detailed pharmacokinetics and toxicity profiles need evaluation.
-
Its synthetic route may require optimization for scalability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume